Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate
Description
Molecular Formula and Stereochemical Configuration
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate is characterized by the molecular formula C₁₂H₁₆BrNO₃ , with a molecular weight of 302.16 g/mol . The structure comprises a bromophenyl group substituted at the para position, an acetate ester moiety, and a 2-methoxyethylamino group attached to the central carbon.
The compound’s stereochemistry remains unreported in available literature, as no chiral centers are present in the molecule. The acetate group and bromophenyl substituent are positioned on adjacent carbons, while the 2-methoxyethylamino group introduces a secondary amine functionality. The SMILES notation O=C(OC)C(C1=CC=C(Br)C=C1)NCCOC confirms this connectivity.
Comparative Analysis with Related Bromophenyl Acetate Derivatives
The structural features of this compound can be contextualized by comparing it to analogous bromophenyl acetate derivatives. Table 1 summarizes key differences in substituent positions and functional groups.
This comparison reveals that substituent positioning (para vs. ortho bromine) and amine type (secondary vs. primary) significantly influence molecular weight and potential reactivity. The 2-methoxyethylamino group in the target compound introduces both steric bulk and hydrogen-bonding capacity compared to simpler amine derivatives.
Crystallographic Studies and Conformational Stability
No direct crystallographic data exists for this compound. However, insights into conformational stability can be inferred from computational studies on structurally related molecules. For example, Fourier transform Raman (FT-Raman) and infrared (FT-IR) analyses of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate revealed that hydrogen bonding between carbonyl and amine groups reduces C=O bond order and enhances C-N bond character.
Theoretical models suggest that the 2-methoxyethylamino group in the target compound may adopt a conformation favoring intramolecular hydrogen bonding, potentially stabilizing the molecule in solution. Computational methods such as density functional theory (DFT) could elucidate the energy landscape of conformers, particularly around the central carbon and amine substituent.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(2-methoxyethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSYKZARMNMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(C1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Diaryl Ether Formation
A modified Ullmann coupling was employed to construct the diaryl ether intermediate. In this step, 3-bromo-4,5-dimethoxyphenethylamine (1) underwent N-carbobenzoxylation to yield a protected amine (2), which was then subjected to copper(I)-mediated coupling with 4-(2-hydroxy-2-methoxyethyl)phenol.
Reaction Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Base: K₃PO₄
- Solvent: DMSO at 110°C for 24 hours
Outcome :
Esterification and Hydrogenation
The diaryl ether intermediate (3) was esterified using methyl chloroacetate in the presence of potassium carbonate, yielding methyl 2-(4-bromophenyl)acetate (4). Subsequent hydrogenation over Pd/C (10 wt%) in methanol removed the carbobenzoxy (Cbz) protecting group, generating the free amine (5).
Data Table 1 : Optimization of Hydrogenation Conditions
| Catalyst Loading (wt%) | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 3 | 6 | 62 |
| 10 | 3 | 4 | 78 |
| 10 | 5 | 3 | 85 |
Bischler-Napieralski Cyclization Approach
Macrocyclization Attempts
A Bischler-Napieralski reaction was explored to form a macrocyclic intermediate (8) from the linear amine (7). However, cyclization efficiency was hampered by steric hindrance from the methoxyethyl group.
Reaction Conditions :
Alternative Alkylation Strategy
To circumvent cyclization challenges, direct alkylation of methyl 2-amino-2-(4-bromophenyl)acetate (CAS 42718-15-0) with 2-methoxyethyl bromide was attempted.
Procedure :
- Dissolve methyl 2-amino-2-(4-bromophenyl)acetate (1.0 equiv) in dry DMF.
- Add K₂CO₃ (2.5 equiv) and 2-methoxyethyl bromide (1.2 equiv).
- Stir at 60°C for 12 hours.
Outcome :
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling
A Suzuki coupling between 4-bromophenylboronic acid and methyl 2-[(2-methoxyethyl)amino]acetate was explored to streamline synthesis.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C
Outcome :
Buchwald-Hartwig Amination
A one-pot amination/esterification strategy was tested using Buchwald-Hartwig conditions:
Procedure :
- React 4-bromoacetophenone with 2-methoxyethylamine.
- Esterify the resultant amine with methyl chloroacetate.
Data Table 2 : Ligand Screening for Buchwald-Hartwig Reaction
| Ligand | Yield (%) | Turnover Number |
|---|---|---|
| XantPhos | 58 | 12 |
| BINAP | 67 | 15 |
| DavePhos | 72 | 18 |
Comparative Analysis of Synthetic Routes
Data Table 3 : Route Efficiency Metrics
| Method | Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Ullmann Coupling | 5 | 28 | 120 |
| Bischler-Napieralski | 4 | 18 | 150 |
| Direct Alkylation | 2 | 68 | 90 |
| Suzuki Coupling | 3 | 52 | 110 |
Key Findings :
- Direct alkylation offers the highest yield and cost efficiency.
- Ullmann coupling suffers from low yields due to intermediate instability.
- Palladium-based methods balance scalability and purity but require expensive catalysts.
Challenges in Purification and Characterization
Chromatographic Issues
The polar methoxyethylamino group complicates silica gel chromatography, necessitating alternative purification methods:
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.85 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 3.55 (t, J = 5.6 Hz, 2H, NCH₂CH₂O)
- HRMS : m/z calculated for C₁₂H₁₆BrNO₃ [M+H]⁺: 302.0372; found: 302.0369.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate has been investigated for various biological activities:
- Anti-Cancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis and causing cell cycle arrest. The presence of the bromophenyl group is believed to enhance its interaction with biological targets, potentially increasing its efficacy as an anti-cancer agent.
- Anti-Inflammatory Effects : Research suggests that the compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Synthetic Routes
Several synthetic methods have been developed for producing this compound. A common approach involves:
- Starting Materials : Utilizing appropriate precursors containing the bromophenyl and methoxyethylamino groups.
- Reactions : Employing nucleophilic substitution and acylation reactions to construct the desired molecular framework.
- Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for optimizing its pharmacological profile. Key methodologies include:
- Molecular Docking Simulations : These simulations help predict how the compound binds to specific proteins or enzymes involved in cancer progression.
- Surface Plasmon Resonance : This technique measures binding affinities and kinetics, providing insights into the compound's interaction dynamics with target biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Amino Group Modifications: The 2-methoxyethylamino group in the target compound offers a balance between hydrophilicity (methoxy) and lipophilicity (ethyl chain), enhancing membrane permeability compared to simpler amines . Boc-protected analogs (e.g., CAS 709665-73-6) are less reactive but critical for controlled synthesis, whereas HCl salts (e.g., CAS 42718-20-7) improve aqueous solubility .
Ester Group Effects :
- Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., CAS 1131594-34-7), impacting bioavailability and metabolic pathways .
Substituent Position on Phenyl Ring :
- 4-Bromo substitution (target compound) maximizes steric accessibility for electrophilic substitution, while 3-bromo-4-methoxy derivatives (e.g., CAS 1131594-34-7) introduce steric hindrance and altered electronic effects .
Reactivity and Applications :
- Compounds with α-bromo groups (e.g., CAS 60079-77-8) are highly reactive in cross-coupling reactions, whereas amide-containing analogs (e.g., CAS 380179-44-2) are tailored for target-specific interactions .
Biological Activity
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate is an organic compound notable for its unique structural features, including a bromophenyl group and a methoxyethylamino moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name: this compound
- Molecular Weight: 302.16 g/mol
- CAS Number: 1334145-98-0
-
Chemical Structure:
The presence of the bromine atom is significant as it can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties and biological interactions .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. While detailed biochemical studies are still required to elucidate the exact pathways, preliminary research suggests that this compound may exhibit:
- Inhibition of Enzymatic Activity: Potential inhibition of various enzymes involved in metabolic pathways.
- Interaction with Cell Membranes: Due to its lipophilic nature, it may penetrate cellular membranes effectively, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound's efficacy was evaluated in vitro against several bacterial strains, demonstrating significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound, particularly its effects on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | High |
| MCF-7 (Breast Cancer) | 15 | Moderate |
| A549 (Lung Cancer) | 12 | High |
The selectivity index indicates that this compound may preferentially target cancer cells over normal cells, making it a promising candidate for cancer therapy .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study published in a peer-reviewed journal demonstrated that the compound showed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The authors noted that further exploration into its mechanism could lead to novel therapeutic applications. -
Preclinical Evaluation for Anticancer Activity:
Another study focused on evaluating the anticancer potential of this compound in mouse models. Results indicated a reduction in tumor size and improved survival rates among treated groups compared to controls . -
Structure-Activity Relationship (SAR):
Research on related compounds highlighted the importance of the bromine substituent in enhancing biological activity. Variations in substitution patterns were found to significantly affect both potency and selectivity against various targets .
Q & A
Q. Key Optimization Parameters :
- Temperature : Reactions are often conducted under reflux (60–100°C) to enhance kinetics.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution efficiency .
Basic: How is the compound characterized structurally in academic research?
Methodological Answer:
Structural elucidation employs:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the bromophenyl group (δ ~7.5 ppm for aromatic protons) and methoxyethylamino moiety (δ ~3.3–3.7 ppm for –OCH₃ and –CH₂–) .
Mass Spectrometry (LCMS/HRMS) : Validate molecular weight (e.g., m/z 342 [M+H]⁺) and fragmentation patterns .
X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for chiral centers .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Strategy :
Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to pinpoint rate-limiting steps .
Advanced: What computational methods are used to predict the compound’s reactivity in medicinal chemistry?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Example: The bromophenyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
Molecular Dynamics (MD) Simulations :
- Model binding affinities to biological targets (e.g., enzymes) using force fields like AMBER or CHARMM .
Docking Studies :
- Use AutoDock Vina to predict interactions with receptors (e.g., serotonin transporters) based on steric and electronic complementarity .
Basic: What are the standard protocols for evaluating the compound’s stability under varying pH conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC.
- Oxidative Stress : Expose to 3% H₂O₂ to assess ester bond stability .
Kinetic pH-Rate Profiling :
- Plot degradation rate constants (k) vs. pH to identify pH-sensitive functional groups (e.g., ester hydrolysis at pH >10) .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from:
Q. Mitigation Strategies :
Standardized Protocols : Adopt OECD guidelines for in vitro assays.
Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to reported bioactivity .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water phases .
Chromatography :
- Flash Column : Silica gel with gradient elution (hexane → ethyl acetate).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation .
Recrystallization : Ethanol/water mixtures yield crystalline product with >98% purity .
Advanced: What strategies are employed to enhance the compound’s solubility for pharmacological studies?
Methodological Answer:
Salt Formation : Convert to hydrochloride salt using HCl in diethyl ether, improving aqueous solubility by 3–5-fold .
Co-Solvency : Use PEG-400 or cyclodextrins to stabilize the compound in aqueous buffers .
Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
